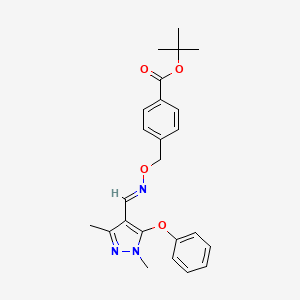
フェンピロキシメート
概要
説明
Fenpyroximate is a pyrazole acaricide and a tert-butyl ester . It is not under patent and has a role as a mitochondrial NADH: ubiquinone reductase inhibitor .
Synthesis Analysis
Fenpyroximate is susceptible to metabolism by P450s associated with pyrethroid resistance in Anopheles gambiae . It seems to be metabolized via oxidation of the tert-butyl group and methyl group at the 3-position in the pyrazole ring, p-hydroxylation in the phenoxy moiety, N-demethylation, hydrolysis of the tert-butyl ester, cleavage of the oxime ether bond, and/or E/Z isomerization .
Molecular Structure Analysis
Fenpyroximate has a molecular formula of C24H27N3O4 . Its molecular weight is 421.49 . The structure of Fenpyroximate includes a 1H-pyrazole ring and a benzoic acid 1,1-dimethylethyl ester .
Chemical Reactions Analysis
Fenpyroximate is determined by normal phase LC, using UV detection at 258 nm and internal standardisation . The methods for determination of impurities are based on both reverse phase-LC, using UV detection at 225 nm and capillary-GC using FID detection .
Physical And Chemical Properties Analysis
Fenpyroximate has a low aqueous solubility and is not considered a volatile substance . It can be persistent in soils depending upon local conditions .
科学的研究の応用
農業における殺ダニ剤
フェンピロキシメートは、多くの作物に適用可能な広く使用されている殺ダニ剤です . フェノキシピラゾール系の広域スペクトル殺ダニ剤であり、さまざまなダニの防除に使用されます . これにより、作物の健康を維持し、高収量を確保するための農業における重要なツールとなっています。
柑橘類における残留分析
フェンピロキシメートは柑橘類に使用されており、その残留レベルは科学研究の対象となっています . ある研究では、柑橘類におけるフェンピロキシメートの最終残留量を測定し、フェンピロキシメートによる食事摂取のリスクを推定しました . この研究では、超高性能液体クロマトグラフィー-タンデム質量分析法(UHPLC-MS/MS)と組み合わせたQuEChERS分析法を使用して、残留レベルを測定しました .
食事摂取リスク評価
柑橘類におけるフェンピロキシメートによる食事摂取のリスクも研究されています . この研究では、柑橘類におけるフェンピロキシメートによる中国の消費者の長期および短期の食事摂取のリスクは、収穫後15日の間隔の後、どちらも許容範囲内であることがわかりました .
さまざまな作物における残留挙動
ナス、オレンジ、グァバにおけるフェンピロキシメートの残留挙動が調査されました . いくつかのサンプリングポイントで慢性および急性食事摂取量が計算され、既存の最大残留レベルへの準拠を保証するために、収穫前間隔(PHI)が提案されました .
作物における消散パターン
すべての作物におけるフェンピロキシメートの消散パターンは、ナス、グァバ、オレンジの半減期がそれぞれ1.7日、2.2日、1.9日という一級速度論モデルで記述できることがわかりました . この情報は、適切な収穫前間隔を決定し、消費のために作物の安全性を確保するために不可欠です。
規制遵守
フェンピロキシメートは、農薬残留に関する合同会議(JMPR)によって、最大残留レベルと毒性について評価されています . JMPRの現在の推奨事項は以下のとおりです: ADI: 0–0.01 mg/kg bw (1995) ARfD: 0.02 mg/kg bw (2007) . これにより、フェンピロキシメートの使用が国際的な安全基準に準拠していることが保証されます。
作用機序
Target of Action
Fenpyroximate is a highly active pyrazole acaricide . It is primarily targeted at various mites, including red spider mites, pink mites, and purple mites . It is effective against multiple mite growth stages: larva, nymph, and adult .
Mode of Action
Fenpyroximate operates through a unique action mechanism that differs from general insecticides . It interferes with neurophysiological activities, inhibiting nerve conduction . As a result, mites and insects experience symptoms of paralysis, inactivity, cessation of food intake, and ultimately, death, 2–4 days after coming into contact with fenpyroximate .
Biochemical Pathways
It is known that fenpyroximate acts on plant cells through a biochemical pathway involving psii inhibition and singlet oxygen production .
Pharmacokinetics
Fenpyroximate shows a rapid but incomplete oral absorption and excretion, mainly via feces . Intensive enterohepatic circulation has been observed .
Result of Action
Fenpyroximate provides rapid “stop feeding” action, thus minimizing crop damage . It also inhibits oviposition by females, which further increases the length of control . The terminal residues of fenpyroximate in citrus fruits were less than the maximum residue limits (MRLs) specified in all the existing international standards .
Action Environment
This suggests that environmental factors such as soil composition and moisture levels could influence the action, efficacy, and stability of fenpyroximate .
Safety and Hazards
生化学分析
Biochemical Properties
Fenpyroximate has an oxime-bearing pyrazole structure . It is characterized by its strong contact action upon harmful mites such as red spiders and whole-claw spiders, and it exhibits a high degree of fast-acting acaricidal activity .
Cellular Effects
Fenpyroximate is harmful if swallowed and very toxic by inhalation . Eye irritation and skin sensitisation were observed . It showed a rapid but incomplete oral absorption and excretion, mainly via faeces; intensive enterohepatic circulation was observed .
Molecular Mechanism
The action mechanism of Fenpyroximate is different from that of general insecticides; it mainly interferes with neurophysiological activities, and is inhibitory on nerve conduction . As a result, mites and insects experience the symptoms of paralysis, inactivity, cessation of food intake, and, ultimately, death, 2–4 days after coming into contact with Fenpyroximate .
Temporal Effects in Laboratory Settings
Fenpyroximate is not normally persistent in water bodies, but it can be persistent in soils depending upon local conditions . Based on its physico-chemical properties, Fenpyroximate is not expected to leach to groundwater .
Dosage Effects in Animal Models
Fenpyroximate showed a rapid but incomplete oral absorption and excretion, mainly via faeces . It has moderate oral toxicity to humans and there are concerns that it may be a developmental/reproduction toxin .
Metabolic Pathways
Regarding the mammalian metabolism, Fenpyroximate showed a rapid but incomplete oral absorption and excretion, mainly via faeces . Intensive enterohepatic circulation was observed .
Transport and Distribution
Based on its physico-chemical properties, Fenpyroximate is not expected to leach to groundwater . It has a low aqueous solubility and is not considered a volatile substance .
Subcellular Localization
Given its role as an acaricide and its effects on neurophysiological activities, it can be inferred that Fenpyroximate likely interacts with components of the nervous system in mites and insects .
特性
IUPAC Name |
tert-butyl 4-[[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNOYZRYGDPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032550 | |
| Record name | Fenpyroximate (Z,E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111812-58-9 | |
| Record name | 1,1-Dimethylethyl 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111812-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpyroximate (Z,E) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate](/img/structure/B1672450.png)
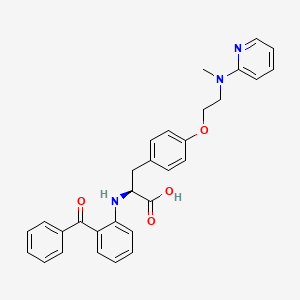
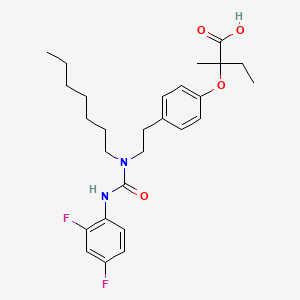
![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)
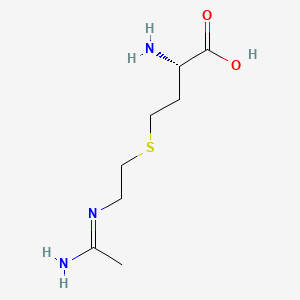
![N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1672456.png)
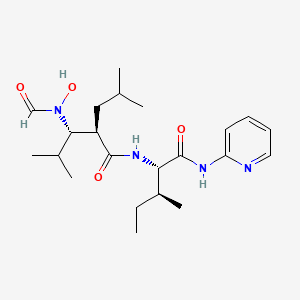


![2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine](/img/structure/B1672462.png)
![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)
![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1672466.png)
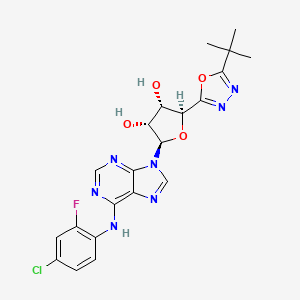
![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)